4-[2-(3-Fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one
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Overview
Description
4-[2-(3-Fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one is a chemical compound that belongs to the class of diazepanes This compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms
Preparation Methods
The synthesis of 4-[2-(3-Fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluoro-Substituted Phenyl Acetyl Intermediate: This step involves the reaction of 3-fluoro-4-methylphenylacetic acid with an appropriate reagent to form the acetyl intermediate.
Cyclization to Form the Diazepane Ring: The intermediate is then subjected to cyclization conditions to form the diazepane ring. This can be achieved using reagents such as ammonia or primary amines under controlled conditions.
Final Acetylation: The final step involves the acetylation of the diazepane ring to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-[2-(3-Fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluoro-substituted phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its diazepane structure.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as flame retardants and UV absorbers.
Mechanism of Action
The mechanism of action of 4-[2-(3-Fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one involves its interaction with specific molecular targets and pathways. The diazepane ring structure allows the compound to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can lead to various pharmacological effects, such as anxiolytic or sedative properties. The fluoro-substituted phenyl group may also contribute to the compound’s binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
4-[2-(3-Fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one can be compared with other similar compounds, such as:
Diazepam: A well-known diazepane derivative used as an anxiolytic and sedative.
Lorazepam: Another diazepane derivative with similar therapeutic effects.
Clonazepam: A compound with a similar structure but different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and applications compared to other diazepane derivatives.
Properties
IUPAC Name |
4-[2-(3-fluoro-4-methylphenyl)acetyl]-1,4-diazepan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-10-3-4-11(7-12(10)15)8-14(19)17-6-2-5-16-13(18)9-17/h3-4,7H,2,5-6,8-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWVKMMLNGUPAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)N2CCCNC(=O)C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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